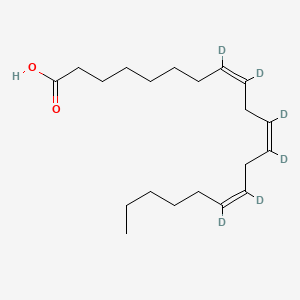

Dihomo-|A-linolenic Acid-d6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihomo-γ-Linolenic Acid-d6 is a deuterated form of Dihomo-γ-Linolenic Acid, a polyunsaturated fatty acid with 20 carbon atoms and three cis double bonds. This compound is significant in the study of metabolic pathways and inflammation due to its role as a precursor to various bioactive lipids .

Wirkmechanismus

Target of Action

Dihomo-γ-linolenic Acid-d6 (DGLA-d6) primarily targets the cyclooxygenase pathway . It is a significant molecule differentiating healthy and inflamed tissues .

Mode of Action

DGLA-d6 interacts with its targets by being converted into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect .

Biochemical Pathways

DGLA-d6 is a pivotal point of metabolic pathways leading to anti-inflammatory derivatives or via arachidonic acid (ARA) to pro-inflammatory lipid mediators . The balance of ARA to DGLA is probably a critical factor affecting inflammatory processes in the body .

Pharmacokinetics

It is known that dgla can be produced by cultured fungi or be obtained via endogenous conversion from γ-linolenic acid (gla)-rich vegetable oils .

Result of Action

The result of DGLA-d6’s action is the production of PGE1, which inhibits platelet aggregation and exerts a vasodilatory effect . This leads to anti-inflammatory and anti-proliferative activities .

Action Environment

The action of DGLA-d6 can be influenced by various factors. For instance, several disease states are characterized by abnormally low DGLA levels in the body, while others can feature elevated levels . A defect in the activity of ∆6-desaturase and/or ∆5-desaturase may be one factor in the initiation and progression of these conditions .

Biochemische Analyse

Biochemical Properties

Dihomo-γ-linolenic Acid-d6 plays a crucial role in biochemical reactions. It is a substrate for the enzymes cyclooxygenase and lipoxygenase . The interactions between Dihomo-γ-linolenic Acid-d6 and these enzymes lead to the production of various eicosanoids, which are signaling molecules that have wide-ranging effects on the body’s cardiovascular, immune, and inflammatory responses .

Cellular Effects

Dihomo-γ-linolenic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has anti-inflammatory and anti-proliferative activities, and it can attenuate atherosclerosis in the apolipoprotein E deficient mouse model system .

Molecular Mechanism

The molecular mechanism of Dihomo-γ-linolenic Acid-d6 involves its conversion into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . This mechanism of action allows Dihomo-γ-linolenic Acid-d6 to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Dihomo-γ-linolenic Acid-d6 is involved in several metabolic pathways. It can be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA . This conversion involves various enzymes and cofactors . The balance of AA to DGLA is a critical factor affecting inflammatory processes in the body .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dihomo-γ-Linolensäure-d6 kann durch Verlängerung von γ-Linolensäure synthetisiert werden, wobei zwei Kohlenstoffatome zum γ-Linolensäuremolekül addiert werden. Dieser Prozess wird typischerweise durch Fettsäureelongasen katalysiert . Die deuterierte Form, Dihomo-γ-Linolensäure-d6, wird durch Einbringen von Deuteriumatomen an bestimmten Positionen im Molekül hergestellt. Dies wird durch die Verwendung deuterierter Reagenzien und Lösungsmittel während der Synthese erreicht .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dihomo-γ-Linolensäure-d6 umfasst die Verwendung biotechnologischer Methoden, wie z. B. der Fermentation genetisch modifizierter Mikroorganismen, die die gewünschte Fettsäure produzieren können. Diese Mikroorganismen werden in deuterierten Medien kultiviert, um Deuterium in die Fettsäure einzubringen .

Analyse Chemischer Reaktionen

Reaktionstypen

Dihomo-γ-Linolensäure-d6 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Sauerstoff und Peroxide.

Substitution: Halogenierungsreaktionen können mit Halogenen wie Chlor oder Brom unter kontrollierten Bedingungen durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene sauerstoffhaltige Derivate, reduzierte Formen der Fettsäure und halogenierte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Dihomo-γ-Linolensäure-d6 wird in der wissenschaftlichen Forschung aufgrund seiner Rolle in Stoffwechselwegen und seiner entzündungshemmenden Eigenschaften umfassend eingesetzt .

Chemie

In der Chemie wird es als Standard in der Massenspektrometrie zur Quantifizierung von Dihomo-γ-Linolensäure verwendet .

Biologie

In der biologischen Forschung wird es zur Untersuchung des Stoffwechsels von mehrfach ungesättigten Fettsäuren und ihrer Rolle in zellulären Prozessen verwendet .

Medizin

In der Medizin wird es auf seine potenziellen therapeutischen Wirkungen bei entzündlichen Erkrankungen wie rheumatoider Arthritis und atopischer Dermatitis untersucht .

Industrie

In der Industrie wird es bei der Herstellung von speziellen Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt .

Wirkmechanismus

Dihomo-γ-Linolensäure-d6 entfaltet seine Wirkung, indem es als Vorläufer verschiedener bioaktiver Lipide dient, darunter Prostaglandine und Leukotriene . Diese Lipide spielen eine entscheidende Rolle bei Entzündungen und Immunantworten. Die Verbindung wird durch Enzyme wie Cyclooxygenase und Lipoxygenase metabolisiert, was zur Bildung von entzündungshemmenden und entzündungsfördernden Mediatoren führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Arachidonsäure: Eine weitere mehrfach ungesättigte Fettsäure mit 20 Kohlenstoffatomen, jedoch mit vier cis-Doppelbindungen.

γ-Linolensäure: Eine 18-Kohlenstoff-Fettsäure mit drei cis-Doppelbindungen.

Linolsäure: Eine 18-Kohlenstoff-Fettsäure mit zwei cis-Doppelbindungen.

Einzigartigkeit

Dihomo-γ-Linolensäure-d6 ist aufgrund seiner deuterierten Form einzigartig, was es zu einem wertvollen Werkzeug in der Massenspektrometrie und bei Stoffwechselstudien macht. Seine Rolle als Vorläufer sowohl von entzündungshemmenden als auch von entzündungsfördernden Mediatoren unterscheidet es ebenfalls von anderen ähnlichen Fettsäuren .

Eigenschaften

IUPAC Name |

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-JALKMEHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

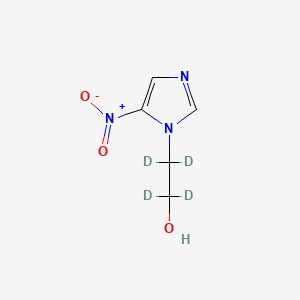

Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?

A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.

Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?

A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)